Aluminum trifluoromethanesulfonate

Overview

Description

Mechanism of Action

Target of Action

Aluminum trifluoromethanesulfonate, also known as aluminum triflate or Al(OTf)3, is primarily used as a catalyst in organic synthesis . Its primary targets are unsaturated alcohols and saccharides . It plays a crucial role in accelerating the rate of chemical reactions without being consumed in the process.

Mode of Action

This compound interacts with its targets by facilitating the regioselective synthesis of cyclic ethers through the cycloisomerization of unsaturated alcohols . It also aids in the conversion of saccharides into 5-hydroxymethylfurfural (5-HMF) . The compound’s interaction with its targets results in significant changes in the chemical structure of the targets, leading to the formation of new compounds.

Biochemical Pathways

The primary biochemical pathways affected by this compound involve the transformation of unsaturated alcohols and saccharides . The compound facilitates the cycloisomerization of unsaturated alcohols, leading to the formation of cyclic ethers . It also aids in the conversion of saccharides into 5-HMF . These transformations have downstream effects on various biochemical processes, including energy production and cellular metabolism.

Pharmacokinetics

It’s important to note that the compound’s effectiveness as a catalyst may be influenced by its solubility and stability under different conditions .

Result of Action

The action of this compound at the molecular and cellular level results in the transformation of target molecules into new compounds . This transformation is facilitated by the compound’s catalytic properties, which accelerate the rate of chemical reactions. The resulting compounds, such as cyclic ethers and 5-HMF, have various applications in industries such as pharmaceuticals and biofuels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the presence of certain solvents . Additionally, the compound’s catalytic activity may be influenced by temperature and pH . Therefore, optimal conditions are necessary to ensure the effective action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with aluminum chloride. The reaction involves mixing trifluoromethanesulfonic acid and aluminum chloride in a specific molar ratio and heating the mixture to an appropriate temperature to generate this compound . The reaction can be represented as follows: [ \text{AlCl}_3 + 3 \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Al(CF}_3\text{SO}_3\text{)}_3 + 3 \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is typically produced by the same method, but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. After the reaction, the product is purified by cooling crystallization or solvent evaporation .

Chemical Reactions Analysis

Types of Reactions: Aluminum trifluoromethanesulfonate undergoes various types of reactions, including:

Catalytic Reactions: It acts as a catalyst in the regioselective synthesis of cyclic ethers by cycloisomerization of unsaturated alcohols.

Conversion Reactions: It is used in the conversion of saccharides into 5-hydroxymethylfurfural.

Methoxycarbonylation Reactions: It is employed along with palladium acetate and BINAP for the methoxycarbonylation reaction of phenylacetylene.

Common Reagents and Conditions:

Cycloisomerization: Unsaturated alcohols are used as substrates, and the reaction is typically carried out under mild conditions.

Saccharide Conversion: Saccharides are converted into 5-hydroxymethylfurfural under specific conditions involving this compound as a catalyst.

Methoxycarbonylation: Phenylacetylene is used as a substrate, and the reaction is carried out in the presence of palladium acetate and BINAP.

Major Products:

Cyclic Ethers: Formed from the cycloisomerization of unsaturated alcohols.

5-Hydroxymethylfurfural: Produced from the conversion of saccharides.

Methoxycarbonylated Products: Formed from the methoxycarbonylation of phenylacetylene.

Scientific Research Applications

Aluminum trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme-catalyzed reactions.

Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Comparison with Similar Compounds

- Zinc trifluoromethanesulfonate

- Magnesium trifluoromethanesulfonate

- Silver trifluoromethanesulfonate

- Indium trifluoromethanesulfonate

Comparison:

- Lewis Acid Strength: Aluminum trifluoromethanesulfonate is a stronger Lewis acid compared to zinc and magnesium trifluoromethanesulfonates, making it more effective in catalyzing certain reactions .

- Solubility: It has better solubility in organic solvents compared to some other trifluoromethanesulfonates, which enhances its utility in various reactions .

- Reactivity: The reactivity of this compound is higher than that of silver and indium trifluoromethanesulfonates, making it a preferred catalyst in many organic synthesis reactions .

Biological Activity

Aluminum trifluoromethanesulfonate, commonly referred to as aluminum triflate (Al(OTf)₃), is an organometallic compound that has garnered attention for its diverse applications in catalysis and potential biological interactions. This article explores the biological activity of Al(OTf)₃, focusing on its mechanisms, applications, and relevant research findings.

Aluminum triflate is a Lewis acid, which means it can accept electron pairs from Lewis bases. This property is crucial in its role as a catalyst in various chemical reactions, including the synthesis of cyclic ethers and the conversion of saccharides into valuable intermediates like 5-hydroxymethylfurfural (5-HMF) . The compound's ability to form complexes with alcohols enhances its catalytic efficiency by stabilizing transition states during reactions.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

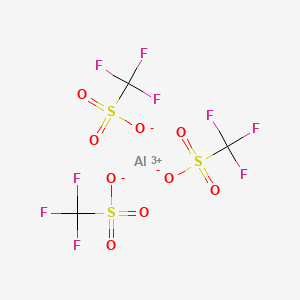

| Molecular Formula | Al(CF₃SO₃)₃ |

| Molecular Weight | 300.15 g/mol |

| Melting Point | 300 °C |

| Solubility | Soluble in polar aprotic solvents |

| Appearance | White crystalline solid |

Biological Activity and Potential Applications

The biological implications of aluminum triflate are not extensively documented; however, its catalytic properties suggest potential applications in biochemical processes. For instance, studies indicate that Al(OTf)₃ can facilitate reactions involving biomolecules, which may have implications for drug development and synthesis .

Case Studies

- Cycloisomerization of Unsaturated Alcohols : A study demonstrated that Al(OTf)₃ effectively catalyzed the cycloisomerization of unactivated unsaturated alcohols to form cyclic ethers with high regioselectivity. This process is significant in organic synthesis, particularly in creating complex molecules used in pharmaceuticals .

- Electrochemical Stability : Research on the electrochemical properties of Al(OTf)₃ revealed its stability in various solvent systems. The compound exhibited a wide electrochemical window, making it suitable for applications in battery technology and electroplating . This stability could also imply potential uses in biological systems where electrochemical processes are critical.

Research Findings

Recent investigations into the physicochemical properties of aluminum triflate have provided insights into its behavior in solution. Spectroscopic studies have shown that Al(OTf)₃ forms contact ion pairs at low concentrations, which could influence its reactivity and interactions with biological molecules . Additionally, computational studies have offered theoretical support for the observed experimental data, enhancing our understanding of its mechanisms.

Table 2: Summary of Research Findings

Properties

IUPAC Name |

aluminum;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Al/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOASGGZYSYPBI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3AlF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74974-61-1 | |

| Record name | Aluminum trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.